molecular formula C43H54AlF3N10O16 B15137234 AlF-PD-FAPI

AlF-PD-FAPI

Cat. No.: B15137234
M. Wt: 1050.9 g/mol
InChI Key: SSKRRDYNBOXXLP-JXBRXJCWSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[18F]Aluminum fluoride-labeled PD-FAPI ([18F]AlF-PD-FAPI) is a novel positron emission tomography (PET) tracer designed for imaging fibroblast activation protein (FAP), a transmembrane glycoprotein overexpressed in cancer-associated fibroblasts (CAFs). This tracer was developed to address limitations of earlier FAP-targeting probes, such as suboptimal tumor-to-background ratios (TBRs) and slow renal clearance. Structural modifications, including glutamic acid conjugation, enhance its pharmacokinetic properties and tumor specificity . Preclinical studies demonstrate rapid renal clearance (reducing background signal) and high tumor uptake, making it a promising candidate for clinical translation in oncology imaging .

Properties

Molecular Formula

C43H54AlF3N10O16

Molecular Weight

1050.9 g/mol

IUPAC Name

(2S)-2-[[(3S)-4-[2-[2-[2-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxyethoxy]ethoxy]ethylamino]-3-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1

InChI Key

SSKRRDYNBOXXLP-JXBRXJCWSA-K

Isomeric SMILES

C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F

Canonical SMILES

C1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AlF-PD-FAPI involves the radiolabeling of fibroblast activation protein inhibitors with aluminum fluoride. The process typically includes the use of a chelator-based radiolabeling method with fluorine-18. The synthesis time is approximately 25 minutes, and the radiochemical yield is around 26.4% .

Industrial Production Methods

Industrial production of this compound involves automated synthesis using an AllinOne synthesis system. This method allows for high batch production and ensures high radiochemical purity, which is above 99.0% .

Chemical Reactions Analysis

Types of Reactions

AlF-PD-FAPI primarily undergoes chelation reactions during its synthesis. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The synthesis of this compound involves the use of aluminum fluoride, polyethylene glycol, and doxorubicin. The reaction conditions include a pH value of 7.0–7.5 and a specific activity of 49.41 GBq/μmol .

Major Products Formed

The major product formed from the synthesis of this compound is a colorless transparent solution with high radiochemical purity. The compound is highly concentrated in tumor xenografts during positron emission tomography imaging .

Mechanism of Action

AlF-PD-FAPI exerts its effects by targeting fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. The compound binds to fibroblast activation protein with high affinity, leading to its internalization and accumulation in tumor tissues. This allows for effective imaging of cancer-associated fibroblasts using positron emission tomography .

Comparison with Similar Compounds

Comparative Analysis with Similar FAP-Targeting Compounds

Key Compounds in the FAP-Targeting Landscape

The following compounds are prominent in FAP-targeted PET imaging:

  • [18F]AlF-FAPI-42 : A widely used tracer with moderate TBR but slower clearance.
  • [18F]AlF-PD-FAPI : Improved TBR and clearance due to structural modifications.
  • FAPI-74: Known for automated synthesis but lower tumor retention.
  • FAPI-46 : Features PEGylation for prolonged circulation but higher liver retention.

Comparative Performance Metrics

Parameter [18F]AlF-FAPI-42 [18F]this compound FAPI-74 FAPI-46
Tumor Uptake (SUVmax) 6.2 ± 1.3 8.9 ± 1.7 5.8 ± 1.1 7.4 ± 1.5
Kidney Clearance (T½) 45–60 min 20–30 min 50–65 min 40–55 min
TBR (Tumor/Liver) 3.5 6.8 2.9 4.2
Synthesis Efficiency Moderate High (automated module) High Moderate
Clinical Translation Phase II trials Preclinical/Phase I Preclinical Preclinical

Detailed Findings

Superior Tumor-to-Background Ratio

[18F]this compound exhibits a TBR of 6.8 (tumor/liver), nearly double that of [18F]AlF-FAPI-42 (TBR = 3.5). This improvement is attributed to reduced nonspecific binding in healthy tissues, particularly the liver and blood pool, enhancing diagnostic accuracy for metastatic lesions .

Rapid Renal Clearance

The tracer’s renal clearance half-life (20–30 min) is significantly faster than [18F]AlF-FAPI-42 (45–60 min), minimizing radiation exposure and improving image contrast .

Structural Advantages
  • Glutamic Acid Modification : Enhances hydrophilicity, reducing hepatobiliary excretion and improving renal clearance .
  • Automated Synthesis : Compatible with CFN-MPS-100 modules, ensuring batch consistency and scalability for clinical use .
Limitations
  • Limited Clinical Data: While preclinical results are robust, Phase I trials are ongoing, and long-term safety data are pending .
  • Competition with FAPI-74 : FAPI-74 offers comparable synthesis efficiency but lower tumor retention, making [18F]this compound preferable for rapid imaging protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.